molecular formula C12H7BrN2O2S B13804328 6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid

6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid

Cat. No.: B13804328
M. Wt: 323.17 g/mol
InChI Key: VALRASYDSTUACR-UHFFFAOYSA-N
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Description

6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that features an imidazo[2,1-B]thiazole core with a 3-bromo-phenyl substituent at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromoaniline with thiourea to form the thiazole ring, followed by cyclization with glyoxal to form the imidazo[2,1-B]thiazole core. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are facilitated by the compound’s unique structural features, including the imidazo[2,1-B]thiazole core and the 3-bromo-phenyl substituent .

Comparison with Similar Compounds

    6-Phenyl-imidazo[2,1-B]thiazole-3-carboxylic acid: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid: Similar structure but with the bromine substituent at the 4-position, leading to different chemical properties.

    6-(3-Chloro-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid: Contains a chlorine substituent instead of bromine, affecting its reactivity and interactions.

Uniqueness: 6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid is unique due to the presence of the 3-bromo-phenyl substituent, which imparts specific electronic and steric properties that influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H7BrN2O2S

Molecular Weight

323.17 g/mol

IUPAC Name

6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

InChI

InChI=1S/C12H7BrN2O2S/c13-8-3-1-2-7(4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)

InChI Key

VALRASYDSTUACR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C(=CSC3=N2)C(=O)O

Origin of Product

United States

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